Methyl Propyl Carbonate

描述

It is a colorless to slightly yellow liquid with low volatility, non-flammable, and insoluble in water . This compound is widely used in various industrial applications due to its unique properties.

准备方法

Methyl propyl carbonate can be synthesized through the reaction of methanol and propanol with dimethyl carbonate. This reaction typically occurs at a suitable temperature and is catalyzed by either an acid or a base . The general reaction scheme is as follows:

CH3OH+C3H7OH+(CH3O)2CO→CH3OCOOCH2CH2CH3+CH3OH

In industrial settings, the production of this compound involves similar methods but on a larger scale, ensuring optimal reaction conditions and efficient catalysis to maximize yield.

化学反应分析

Methyl propyl carbonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form carbon dioxide and water.

Reduction: Reduction reactions can convert this compound into alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Electrolyte in Lithium-Ion Batteries

Overview : MPC has been identified as a promising single-solvent electrolyte for lithium-ion batteries. Its unique properties allow for effective lithium ion intercalation, which is crucial for the performance of batteries.

- Research Findings :

- A study published in the Journal of the Electrochemical Society demonstrated that MPC solutions containing lithium salts (LiPF and LiAsF) enable stable cycling of graphite electrodes without the need for additional co-solvents like ethylene carbonate (EC) .

- The surface films formed on electrodes in MPC solutions were found to be highly stable, enhancing the electrochemical performance and longevity of the batteries .

Table 1: Performance Comparison of MPC-Based Electrolytes

| Electrolyte Composition | Stability | Reversible Capacity | Notes |

|---|---|---|---|

| MPC + LiPF | High | Excellent | No EC needed |

| EMC + EC | Moderate | Good | Requires EC for stability |

Solvent in Organic Synthesis

Overview : MPC serves as an effective solvent and intermediate in various organic synthesis reactions. Its polar aprotic nature makes it suitable for dissolving a wide range of organic compounds.

- Applications :

Case Study : A research project investigated the use of TiO supported on AlO as a catalyst for synthesizing MPC via gas-phase transesterification. This method highlighted the efficiency of MPC as both a product and a reaction medium .

Green Chemistry Applications

Overview : The production and application of MPC align with principles of green chemistry, emphasizing sustainability and reduced environmental impact.

- Carbon Dioxide Utilization : Recent studies have explored using carbon dioxide in the production processes involving MPC, contributing to carbon capture strategies while synthesizing useful chemicals .

- Biocompatibility : The use of MPC in chemical processes is gaining traction due to its biocompatibility, making it suitable for applications in pharmaceuticals and agrochemicals.

Physical Properties and Safety Profile

MPC exhibits favorable physical properties that enhance its utility:

- Boiling Point : Approximately 130°C

- Density : 0.94 g/cm³

- Flash Point : 25°C

Safety assessments indicate that while MPC is generally considered safe to handle, appropriate precautions should be taken due to its flammable nature .

作用机制

The mechanism of action of methyl propyl carbonate involves its interaction with various molecular targets. In lithium-ion batteries, for example, it forms a solid electrolyte interphase on the graphite anode, enhancing the battery’s performance . The pathways involved include the formation of stable complexes with lithium ions, which facilitate efficient charge-discharge cycles.

相似化合物的比较

Methyl propyl carbonate can be compared with other carbonates such as ethylene carbonate and propylene carbonate. While all these compounds serve as solvents and intermediates, this compound is unique due to its lower volatility and non-flammability . Similar compounds include:

- Ethylene carbonate (C3H4O3)

- Propylene carbonate (C4H6O3)

- Dimethyl carbonate (C3H6O3)

Each of these compounds has distinct properties that make them suitable for specific applications, but this compound stands out for its stability and versatility in various industrial and research settings.

生物活性

Methyl propyl carbonate (MPC) is an organic compound with the molecular formula CHO and a molecular weight of 118.13 g/mol. It is primarily used as a solvent in various applications, including lithium-ion batteries and as a potential biodegradable material. This article explores the biological activity of MPC, focusing on its toxicity, biocompatibility, and potential therapeutic applications.

MPC is characterized by its carbonate functional group, which contributes to its solubility and reactivity. Its chemical structure allows it to interact with biological systems, making it essential to understand its biological implications.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 118.13 g/mol |

| Boiling Point | Not specified |

| Log P (octanol-water) | 1.41 |

| Solubility | High in organic solvents |

Acute Toxicity

MPC has been subjected to various toxicity assessments to evaluate its safety profile. In acute toxicity studies, it was found that undiluted MPC had a high LD50 value (≥3000 mg/kg bw), indicating low toxicity upon dermal exposure in rabbits . Furthermore, inhalation studies showed no significant adverse effects at concentrations up to 1000 mg/m³ .

Chronic Toxicity

Chronic exposure studies have indicated that repeated exposure to MPC does not lead to significant health issues. For instance, a study involving Sprague-Dawley rats reported no statistically significant adverse effects on reproductive outcomes when administered up to 5000 mg/kg bw during gestation .

Biocompatibility and Potential Applications

MPC's biocompatibility has been evaluated in the context of its use as a solvent in lithium-ion batteries and as a potential biodegradable material. The compound's ability to form stable surface films on electrodes enhances the performance of battery systems, suggesting that it may be safe for use in electronic applications .

Case Studies

- Lithium-Ion Batteries : MPC has been successfully used as a single-solvent electrolyte in lithium-ion batteries, demonstrating high stability and efficiency in facilitating lithium-ion intercalation without the need for additional solvents . This application highlights its potential for safe use in energy storage technologies.

- Biodegradable Materials : Research indicates that MPC can be integrated into biodegradable polymer systems, enhancing their mechanical properties while maintaining biocompatibility. For example, poly(propylene carbonate)-based materials have shown promising results in terms of biodegradability and safety when tested in vivo .

属性

IUPAC Name |

methyl propyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3-4-8-5(6)7-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQAVHGECIBFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

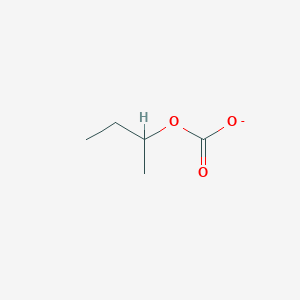

Canonical SMILES |

CCCOC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624621 | |

| Record name | Methyl Propyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56525-42-9 | |

| Record name | Methyl Propyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56525-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl Propyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。